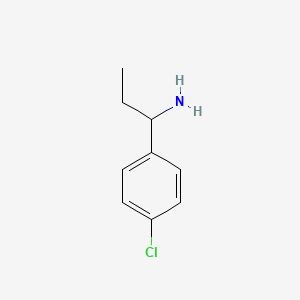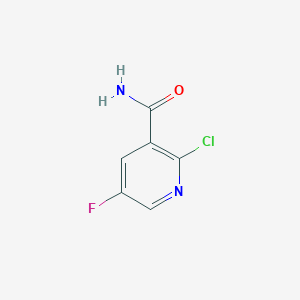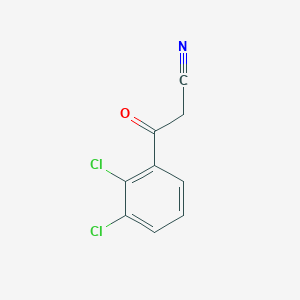
5-Metiltiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-methylthiazole-4-carboxylate is a chemical compound with the CAS Number: 61323-26-0 . Its IUPAC name is ethyl 5-methyl-1,3-thiazole-4-carboxylate . The molecular weight of this compound is 171.22 .
Synthesis Analysis
While specific synthesis methods for Ethyl 5-methylthiazole-4-carboxylate were not found, a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been synthesized from ethyl acetoacetate and N-bromosuccinimide in dichloromethane .Molecular Structure Analysis
The InChI code for Ethyl 5-methylthiazole-4-carboxylate is 1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 .Physical and Chemical Properties Analysis
Ethyl 5-methylthiazole-4-carboxylate is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C . .Aplicaciones Científicas De Investigación
5-Metiltiazol-4-carboxilato de etilo: Un análisis exhaustivo de las aplicaciones de la investigación científica
Química medicinal y síntesis de fármacos: El this compound sirve como precursor en la síntesis de varios análogos heterocíclicos con funciones terapéuticas. Estos incluyen agentes antibacterianos, antifúngicos, anti-VIH, antioxidantes, antitumorales, antihelmínticos, antiinflamatorios y analgésicos. Los derivados del compuesto han demostrado una actividad antileucémica significativa en células humanas y exhiben un prometedor potencial antineoplásico .
Actividades antimicrobianas y antimicobacterianas: Se ha informado que los derivados de triazol-tiazolil sintetizados a partir de this compound producen actividades antimicobacterianas y antimicrobianas, lo que destaca su potencial para combatir enfermedades infecciosas .
Desarrollo de fármacos y potencial antineoplásico: Los derivados de this compound se han utilizado en el desarrollo de fármacos con potencial antineoplásico. Esto incluye la síntesis de 4-metil-5-formiltiazol, un intermedio clave para el cefditoren pivoxil, un antibiótico utilizado para tratar infecciones bacterianas .
Síntesis de derivados de α-aminofosfonato de tiazol: Se ha sintetizado una nueva clase de derivados de α-aminofosfonato de tiazol utilizando this compound. Estos compuestos se han sometido a evaluación citotóxica y estudios de acoplamiento molecular para evaluar su potencial como agentes terapéuticos .
Método de mejora de la reacción orgánica (MORE): El this compound se puede utilizar en el método de mejora de la reacción orgánica por microondas (MORE) para la síntesis de derivados de triazol-tiazolil, lo que simplifica el proceso y reduce los tiempos de reacción .
Evaluación farmacológica: El compuesto participa en la síntesis de nuevos derivados de triazol para la evaluación farmacológica, contribuyendo al descubrimiento y desarrollo de nuevos fármacos con diversos efectos terapéuticos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 5-methylthiazole-4-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact interaction of Ethyl 5-methylthiazole-4-carboxylate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-methylthiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to antimicrobial effects.
Cellular Effects
Ethyl 5-methylthiazole-4-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-methylthiazole-4-carboxylate involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. Furthermore, it can activate or inhibit specific signaling pathways, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-methylthiazole-4-carboxylate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ethyl 5-methylthiazole-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 5-methylthiazole-4-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
Ethyl 5-methylthiazole-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the compound’s activity and effects on cellular function. For instance, the compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of ethyl 5-methylthiazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
Ethyl 5-methylthiazole-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby influencing its overall biological activity.
Propiedades
IUPAC Name |
ethyl 5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOLCJGSEPTCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486327 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-26-0 | |
| Record name | Ethyl 5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)



![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)


